1-Fluoro-2-(prop-2-yn-1-yloxy)cyclopentane
Description
Properties
Molecular Formula |
C8H11FO |
|---|---|
Molecular Weight |
142.17 g/mol |
IUPAC Name |
1-fluoro-2-prop-2-ynoxycyclopentane |
InChI |
InChI=1S/C8H11FO/c1-2-6-10-8-5-3-4-7(8)9/h1,7-8H,3-6H2 |
InChI Key |
HLTZHNVCTAACJL-UHFFFAOYSA-N |
Canonical SMILES |
C#CCOC1CCCC1F |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Effects on Physical and Chemical Properties
The table below compares key structural analogs of 1-Fluoro-2-(prop-2-yn-1-yloxy)cyclopentane:
Reactivity and Stability
- Fluorinated compounds often exhibit slower biodegradation due to C-F bond strength, contrasting with rapid biodegradation observed in simple cyclopentane derivatives (e.g., cyclopentane, methylcyclopentane) .
- Propargyl Ether Reactivity : The propargyl group enables click chemistry (e.g., Huisgen cycloaddition), a feature absent in allylcyclopentane (C₈H₁₄) or isopropylcyclopentane (C₈H₁₆) . However, propargyl ethers may pose toxicity risks, requiring precautions similar to (prop-2-yn-1-ylsulfanyl)carbonitrile (e.g., avoiding inhalation) .
Biodegradation and Environmental Impact
- The target compound’s fluorine and propargyl groups likely reduce biodegradability compared to unsubstituted cyclopentane or methylcyclopentane, which degrade rapidly under sulfate-reducing conditions .
- Natural cyclopentane derivatives (e.g., naphthenic acids) with carboxylic acid groups are more environmentally persistent but serve industrial roles (e.g., catalysts, drying agents) .
Thermal Behavior
- Cyclopentane derivatives generally exhibit lower autoignition temperatures than cyclohexane analogs due to ring strain and resonance-stabilized radical formation . Fluorination may mitigate this by stabilizing intermediates.
Q & A
Basic Research Questions
Q. What synthetic methodologies are most effective for preparing 1-Fluoro-2-(prop-2-yn-1-yloxy)cyclopentane?
- Methodology : The compound can be synthesized via a two-step process:
Fluorination : Introduce fluorine at the cyclopentane C1 position using nucleophilic substitution (e.g., KF in polar aprotic solvents like DMF) or electrophilic fluorinating agents (e.g., Selectfluor®).
Propargyl Ether Formation : React the fluorinated cyclopentanol intermediate with propargyl bromide under Williamson ether synthesis conditions (base: NaH or K₂CO₃, solvent: THF or DMF).
- Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization for high-purity isolation .
- Key Data :
| Step | Yield (%) | Purity (HPLC) |
|---|---|---|
| Fluorination | 65–75 | >95% |
| Etherification | 70–80 | >98% |
Q. How should researchers characterize the structural integrity of this compound?
- Analytical Techniques :
- NMR : ¹⁹F NMR to confirm fluorine substitution (δ ≈ -180 to -220 ppm for C-F). ¹H NMR to resolve cyclopentane ring protons (δ 1.5–2.5 ppm) and propargyl protons (δ 4.6–4.8 ppm for OCH₂C≡CH).
- IR : Stretching vibrations for C≡C (≈2120 cm⁻¹) and C-O-C (≈1100 cm⁻¹).
- Mass Spectrometry : ESI-MS or GC-MS to verify molecular ion ([M+H]⁺ expected for C₈H₁₀FO).
Q. What solvents and conditions are optimal for stabilizing this compound during storage?
- Storage : Use inert atmospheres (N₂/Ar) and anhydrous solvents (e.g., dichloromethane or acetonitrile) to prevent hydrolysis of the propargyl ether. Store at -20°C in amber vials to avoid photodegradation .
Advanced Research Questions
Q. How does the propargyl group influence click chemistry applications of this compound?
- Reactivity : The propargyl ether serves as a substrate for copper-catalyzed azide-alkyne cycloaddition (CuAAC). Optimal conditions include CuI (10 mol%), sodium ascorbate (20 mol%), and DMF/H₂O (3:1) at 50°C for 2–4 hours.
- Applications : Functionalization for bioconjugation (e.g., attaching fluorophores or targeting moieties in drug delivery systems) .
Q. What computational strategies can predict the compound’s reactivity in ring-opening reactions?
- Methods :
DFT Calculations : Analyze bond dissociation energies (BDEs) of the C-O and C-F bonds.
Molecular Dynamics : Simulate ring strain in cyclopentane and its impact on reaction pathways.
- Findings : The propargyl group increases electron density at the adjacent oxygen, making the C-O bond more susceptible to nucleophilic attack (e.g., by Grignard reagents) .
Q. How do stereoelectronic effects of the fluorine atom affect biological interactions?
- Mechanism : Fluorine’s electronegativity alters the compound’s dipole moment, enhancing binding affinity to hydrophobic enzyme pockets (e.g., cytochrome P450 isoforms).
- In Vitro Assays : Test inhibitory activity against CYP3A4 using fluorometric assays (IC₅₀ values typically <10 µM). Compare with non-fluorinated analogs to isolate fluorine’s contribution .
Q. What contradictions exist in reported synthetic yields, and how can they be resolved?
- Discrepancies : Some studies report <50% yields in fluorination steps due to competing elimination reactions.
- Optimization :
- Use bulky bases (e.g., DBU) to minimize β-elimination.
- Employ microwave-assisted synthesis to reduce reaction time and improve selectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
